Cisatracurium Besylate: A Comprehensive Technical Guide to its Chemical Properties and Structure
Cisatracurium Besylate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used clinically to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] It is one of the ten stereoisomers of atracurium besylate and specifically is the (1R,1'R,2R,2'R)-diastereoisomer.[2] This technical guide provides an in-depth overview of the core chemical properties and structural features of cisatracurium besylate, compiled to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
Cisatracurium besylate is a large, polar molecule. Its physicochemical properties are critical to its pharmacokinetic and pharmacodynamic profile, particularly its organ-independent elimination pathway.
Quantitative Chemical Data
The key chemical properties of cisatracurium besylate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ | [3][4][5] |
| Molecular Weight | 1243.50 g/mol | [3][5][6] |
| IUPAC Name | benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | [3] |
| Melting Point | 90-93 °C | [7][8][9] |
| logP (1-octanol/water) | -2.12 | [6][9][10] |
| Appearance | White to off-white crystalline powder | [9] |
Solubility
Cisatracurium besylate exhibits varying solubility in different solvents, a crucial consideration for its formulation and analytical characterization.
| Solvent | Solubility |
| Water | Slightly soluble (1 mg/mL in H₂O) |
| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL |
| Ethanol | Soluble (approximately 10 mg/mL) |
| Dimethyl sulfoxide (DMSO) | Soluble (approximately 30 mg/mL) |
| Dimethylformamide (DMF) | Soluble (approximately 30 mg/mL) |
| Chloroform | Soluble |
| Acetone | Soluble |
Chemical Structure
Cisatracurium is a symmetric bis-benzyltetrahydroisoquinolinium compound. The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. Cisatracurium besylate is the pure (1R,1'R,2R,2'R)-isomer.[2]
Caption: Chemical structure of Cisatracurium Besylate.
Experimental Protocols
Detailed experimental protocols for the determination of all chemical properties are extensive. This section outlines the general methodologies employed for key parameters.
Melting Point Determination
The melting point of cisatracurium besylate is determined using the capillary method, a standard pharmacopeial technique.[11]
Methodology:
-
A small, finely powdered sample of cisatracurium besylate is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus with a heating block or oil bath.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.[11][12]
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.
Methodology (Shake-Flask Method):
-
A solution of cisatracurium besylate is prepared in a biphasic system of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of cisatracurium besylate in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]
Chemical Reactivity and Degradation
The primary degradation pathway for cisatracurium besylate under physiological conditions is Hofmann elimination. This is a chemical process, rather than an enzymatic one, and is dependent on pH and temperature.
Hofmann Elimination
Mechanism: Hofmann elimination is a beta-elimination reaction of quaternary ammonium salts that results in the formation of an alkene, a tertiary amine, and water. In the case of cisatracurium, this non-enzymatic process leads to its breakdown into laudanosine and a monoquaternary acrylate metabolite.[3][6] This degradation pathway is advantageous as it is independent of hepatic or renal function, making the drug suitable for a wide range of patients.[6]
Caption: Hofmann Elimination Pathway of Cisatracurium.
Synthesis and Purification
The synthesis of cisatracurium besylate is a multi-step process that requires careful control of stereochemistry to obtain the desired (1R,1'R,2R,2'R)-isomer.
General Synthetic Approach
A common synthetic route involves the following key steps:
-
Asymmetric Synthesis of Chiral Intermediates: The synthesis often starts from precursors that are resolved or asymmetrically synthesized to establish the correct stereochemistry at the chiral centers.
-
Coupling Reaction: The chiral isoquinolinium precursors are coupled with a linker molecule, typically a diacrylate derivative of 1,5-pentanediol.
-
Purification: The final product is purified to isolate the desired cis-cis isomer from other stereoisomers and impurities. This is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or through crystallization.[14]
Purification Protocol Highlight:
Purification of cisatracurium besylate is a critical step to ensure the isomeric purity and safety of the final drug product.
-
Chromatography: Preparative HPLC on a silica gel column is a common method for separating the cis-cis isomer from the cis-trans and trans-trans isomers.[14]
-
Crystallization: Selective crystallization techniques can also be employed to isolate the desired isomer.[7] The choice of solvents is crucial for effective purification. Dichloromethane and methyl t-butyl ether are examples of solvents used for recrystallization.[15]
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties and structural aspects of cisatracurium besylate. The data and methodologies presented are essential for researchers and professionals involved in the development, formulation, and analysis of this important neuromuscular blocking agent. A thorough understanding of its chemical nature, particularly its unique degradation pathway, is fundamental to its safe and effective clinical use.
References
- 1. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 7. A kind of purification method of cisatracurium besylate - Patent CN-113045493-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel Process For The Preparation Of Cisatracurium Besylate [quickcompany.in]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 10. researchgate.net [researchgate.net]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. agilent.com [agilent.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. thieme-connect.com [thieme-connect.com]
